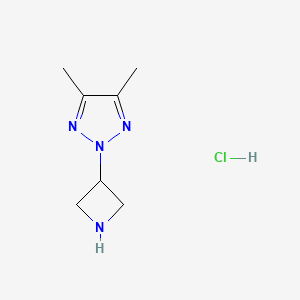![molecular formula C18H26N6 B6434829 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2549003-60-1](/img/structure/B6434829.png)
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is an organic compound with a unique chemical structure that has been studied for its potential uses in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting and potentially useful tool for researchers.
Applications De Recherche Scientifique
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of drugs on the central nervous system. It has also been found to be a useful tool for studying the effects of hormones on the body. Additionally, it has been studied for its potential use in cancer research, as it has been found to have anti-tumor activity.
Mécanisme D'action
The exact mechanism of action of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, behavior, and cognition. Additionally, it has been found to interact with other receptors, such as the dopamine receptor D2 and the opioid receptor μ, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine have been studied in both animal and human studies. In animal studies, it has been found to have antidepressant-like effects, as well as anxiolytic, anticonvulsant, and anti-inflammatory properties. In human studies, it has been found to have antidepressant and anxiolytic effects, as well as cognitive-enhancing effects. Additionally, it has been found to reduce the risk of heart disease and stroke, as well as improve sleep quality.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several advantages for use in lab experiments. It is easy to synthesize, and the reaction conditions are mild and easily controlled. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it has a relatively low solubility, making it difficult to use in certain experiments.
Orientations Futures
There are a variety of potential future directions for the study of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. Further research could be conducted to determine the exact mechanism of action of the compound, as well as to explore its potential therapeutic uses. Additionally, further research could be conducted to explore the potential uses of the compound in drug discovery and development. Additionally, further research could be conducted to explore the potential uses of the compound in the treatment of various diseases and disorders, such as depression, anxiety, and Alzheimer's disease. Finally, further research could be conducted to explore the potential uses of the compound in the development of new diagnostic tools or biomarkers.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can be accomplished through a series of steps. The first step involves the reaction of 4-tert-butyl-2-methyl-6-pyrimidinamine with 4-(5-methylpyrimidin-4-yl)piperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired compound. The reaction is typically carried out in an aqueous solution at room temperature. The reaction is then quenched with an acid, such as hydrochloric acid, to complete the synthesis.
Propriétés
IUPAC Name |
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-13-11-19-12-20-17(13)24-8-6-23(7-9-24)16-10-15(18(3,4)5)21-14(2)22-16/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVVGDUZBKNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6434754.png)
![3-chloro-2-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6434765.png)
![N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6434771.png)
![3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B6434784.png)

![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)

![3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434812.png)

![4,5-dimethyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine dihydrochloride](/img/structure/B6434833.png)
![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide](/img/structure/B6434834.png)
![4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434842.png)
![1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434850.png)
![2-[2-methyl-5-(5-methylpyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6434858.png)